2-Chloro-6-(3-chlorophenyl-oxy)-pyrazine

Description

Chemical Structure and Identification

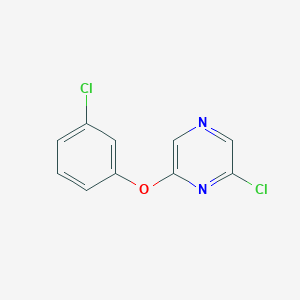

2-Chloro-6-[(3-chlorobenzyl)oxy]pyrazine (CAS: 479685-04-6) is a substituted pyrazine derivative with the molecular formula C₁₁H₈Cl₂N₂O. Its structure features a pyrazine ring substituted at the 2-position with a chlorine atom and at the 6-position with a 3-chlorobenzyloxy group. This compound is primarily utilized in industrial and scientific research, particularly in synthetic chemistry and pharmaceutical development .

Properties

Molecular Formula |

C10H6Cl2N2O |

|---|---|

Molecular Weight |

241.07 g/mol |

IUPAC Name |

2-chloro-6-(3-chlorophenoxy)pyrazine |

InChI |

InChI=1S/C10H6Cl2N2O/c11-7-2-1-3-8(4-7)15-10-6-13-5-9(12)14-10/h1-6H |

InChI Key |

SXPSUCVCBHAHCL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)OC2=CN=CC(=N2)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Physicochemical Properties

- Molecular Weight : 255.10 g/mol

- Hazard Profile : Classified as an irritant (Xi) under GHS guidelines, requiring precautions during handling .

Comparison with Similar Pyrazine Derivatives

Pyrazine derivatives exhibit diverse biological and chemical properties depending on their substituents. Below is a detailed comparison of 2-Chloro-6-[(3-chlorobenzyl)oxy]pyrazine with structurally related compounds:

Structural Analogues with Alkoxy/Aryloxy Substituents

Key Observations :

- Electron-Withdrawing Groups : The trifluoromethoxy group in increases lipophilicity and metabolic stability compared to the 3-chlorobenzyloxy group, making it more suitable for agrochemical formulations.

Amino-Substituted Pyrazine Analogues

Key Observations :

- Pharmacological Activity : The pyrrolidinyl-substituted compound demonstrates sodium channel blocking activity, highlighting the importance of nitrogen-containing substituents in drug discovery.

- Solubility: The methoxypropylamino group in improves aqueous solubility compared to aryloxy derivatives, enhancing bioavailability.

Halogenated and Heterocyclic Derivatives

Key Observations :

- Synthetic Utility : The methoxycarbonyl group in facilitates further functionalization via hydrolysis or nucleophilic substitution.

Research Findings and Trends

- Antimicrobial Activity : Pyrazines with electron-deficient aromatic systems (e.g., 2-chloro derivatives) show enhanced antimicrobial properties due to improved membrane penetration . However, subtle structural changes (e.g., methyl vs. ethyl groups) can drastically alter bioactivity, as seen in insect pheromone studies .

- Synthetic Methods: Hydrazine derivatives (e.g., ) are synthesized via Schiff base reactions, while amino-substituted pyrazines often employ nucleophilic aromatic substitution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.